Indole-3-carbinol hydrate
Overview
Description
Indole-3-carbinol hydrate is a naturally occurring compound derived from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, cauliflower, and Brussels sprouts . This compound has garnered significant attention due to its potential health benefits, including its anticarcinogenic, antioxidant, and anti-atherogenic properties .
Mechanism of Action
Target of Action
Indole-3-carbinol (I3C) primarily targets the aryl hydrocarbon receptor (AhR) . It also interacts with PTEN through WWP1 inhibition . These targets play crucial roles in cellular signaling pathways, influencing cell division, apoptosis, and angiogenesis .
Mode of Action
I3C interacts with its targets to induce significant changes in cellular processes. It activates AhR, which inhibits the activation of receptor-interacting protein kinase 1 (RIPK1) and suppresses NF-κB activation, decreasing the expression of proinflammatory cytokines . I3C also reactivates PTEN, a tumor suppressor, by inhibiting WWP1 .
Pharmacokinetics
The pharmacokinetics of I3C involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . Its metabolite, diindolylmethane (DIM), persists in plasma and tissues for a longer duration .
Result of Action
The action of I3C leads to molecular and cellular effects. It reduces oxidative stress, impedes DNA synthesis, and influences the activation, proliferation, and apoptosis of target cells . I3C also inhibits the proinflammatory cytokines and chemokines, reducing induced liver injuries .
Action Environment
Environmental factors, particularly diet, can influence the action of I3C. For instance, I3C is a natural product found in cruciferous vegetables like broccoli, kale, and brussels sprouts . Its dietary inclusion could prevent some diseases . .
Biochemical Analysis
Biochemical Properties
Indole-3-carbinol hydrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. These enzymes are involved in the metabolism of xenobiotics and endogenous compounds. This compound induces the expression of these enzymes, enhancing the detoxification processes in the liver . Additionally, it interacts with estrogen receptors, modulating estrogen metabolism and reducing the risk of hormone-dependent cancers .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the aryl hydrocarbon receptor (AhR) pathway, leading to the transcription of detoxifying enzymes. This compound also affects the NF-κB signaling pathway, reducing inflammation and promoting apoptosis in cancer cells . Furthermore, it alters the expression of genes involved in cell cycle regulation, such as p21 and p27, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, forming a complex that translocates to the nucleus and binds to specific DNA sequences, initiating the transcription of target genes. This compound also inhibits the activity of enzymes such as histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression . Additionally, it modulates the activity of kinases and phosphatases, affecting various signaling pathways involved in cell growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
Indole-3-carbinol hydrate can be synthesized through various methods. One common approach involves the Friedel–Crafts reaction, which is used to functionalize aromatic rings, including indoles . Another method involves the photochemical arylation of aldehydes to obtain 3,3′-derivatives . Additionally, the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source is an efficient and high-yielding method .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of glucobrassicin from cruciferous vegetables, followed by its enzymatic breakdown to produce indole-3-carbinol. This process can be optimized for large-scale production by employing biotechnological methods to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Indole-3-carbinol hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as DDQ and reducing agents like sodium borohydride. Reaction conditions often involve mild temperatures and aqueous solvents to maintain the compound’s stability .
Major Products Formed
The major products formed from the reactions of this compound include 3,3′-diindolylmethane and other derivatives that exhibit enhanced biological activity. These products are of significant interest in medicinal chemistry and pharmacology .
Scientific Research Applications
Indole-3-carbinol hydrate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various bioactive compounds . In biology and medicine, it has been extensively studied for its potential to suppress cell cycle progression, block cancer cell migration, promote apoptosis, and inhibit tumor growth . Additionally, it has shown promise in the treatment of neurodegenerative diseases due to its neuroprotective effects . In industry, this compound is used in the development of dietary supplements and functional foods .
Comparison with Similar Compounds
Similar Compounds
3,3′-Diindolylmethane: A major in vivo product of indole-3-carbinol, known for its anticancer and antioxidant properties.
Indole-3-acetic acid: A naturally occurring plant hormone involved in various growth and developmental processes.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
Indole-3-carbinol hydrate is unique due to its dual role in promoting estrogen metabolism and providing neuroprotection. Its ability to modulate multiple signaling pathways, including the Nrf2-ARE pathway and estrogen metabolism, sets it apart from other similar compounds .
Biological Activity
Indole-3-carbinol (I3C) is a naturally occurring compound predominantly found in cruciferous vegetables, such as broccoli and Brussels sprouts. It has garnered significant attention in recent years due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into the biological activity of I3C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
I3C exhibits a variety of biological activities through several mechanisms:
- Antitumor Activity : I3C has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and colon cancers. It affects multiple signaling pathways involved in cell cycle regulation and survival .
- Antioxidant Properties : The compound acts as a hydroxyl radical scavenger, demonstrating antioxidant activity comparable to dopamine. This property is crucial for preventing oxidative stress-related damage in cells .
- Hormonal Modulation : I3C influences estrogen metabolism by increasing the urinary ratio of 2-hydroxyestrone to 16-alpha-hydroxyestrone, which is associated with reduced breast cancer risk .
- Anti-inflammatory Effects : I3C exhibits anti-inflammatory properties that may contribute to its chemopreventive effects against chronic diseases .
Biological Activities
The following table summarizes the key biological activities of I3C:
Case Studies and Clinical Trials
Several studies have investigated the effects of I3C on human health:
- Phase I Clinical Trial : A study involving 17 women at high risk for breast cancer evaluated the tolerability and effects of I3C at doses of 400 mg and 800 mg daily. Results indicated significant induction of CYP1A2 enzyme activity and favorable changes in estrogen metabolism without adverse hormonal effects .
- Animal Studies on Cancer Prevention : In rodent models, chronic administration of I3C has shown both protective effects against liver tumors induced by carcinogens and adverse effects at high doses leading to hepatocarcinogenesis. These findings emphasize the need for careful dosage considerations in therapeutic applications .
- Antiviral Activity Against SARS-CoV-2 : Recent research highlighted I3C's ability to inhibit viral egression in vitro, indicating its potential role in treating COVID-19 infections. This adds a novel dimension to its therapeutic profile beyond cancer prevention .
Pharmacokinetics and Toxicology
I3C is metabolically unstable under gastric conditions, which poses challenges for its oral bioavailability. Pharmacokinetic studies show that it undergoes rapid metabolism into various derivatives, including 3,3'-diindolylmethane (DIM), which may contribute to its biological effects . Toxicological assessments indicate that while moderate doses are well tolerated, high doses can lead to significant adverse effects such as liver congestion and other systemic issues .
Properties
IUPAC Name |
1H-indol-3-ylmethanol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEVEHLSJRKSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CO.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153979 | |
Record name | Indole-3-carbinol hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-15-6 | |
Record name | Indole-3-carbinol hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-carbinol hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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